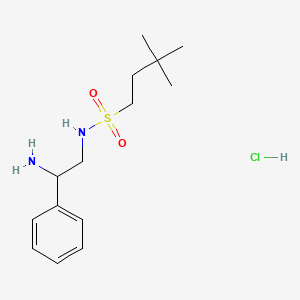![molecular formula C11H26ClN3O2S B7640836 [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride, also known as EMA401, is a small molecule drug that is currently being researched for its potential use as a treatment for neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide and is often difficult to treat with current medications. EMA401 has shown promising results in preclinical studies and is currently in clinical trials for its use in treating neuropathic pain.
Mécanisme D'action
The mechanism of action of [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride involves its selective blockade of the AT2R protein in the nervous system. AT2R is known to play a role in the development and maintenance of neuropathic pain. By blocking this protein, this compound may be able to reduce pain hypersensitivity and provide relief for individuals with neuropathic pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preclinical studies have shown that this compound can selectively block AT2R activity in the nervous system without affecting other proteins or systems in the body. This selectivity is important because it reduces the potential for side effects and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride in lab experiments include its selectivity for AT2R and its potential as a treatment for neuropathic pain. However, limitations include the proprietary nature of the synthesis method and the need for further research to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride. These include:
1. Further clinical trials to test its efficacy and safety in treating neuropathic pain.
2. Studies to better understand its mechanism of action and potential biochemical and physiological effects.
3. Research into potential uses for this compound in other pain conditions.
4. Development of new compounds that target the AT2R protein for the treatment of neuropathic pain.
5. Studies to investigate the potential for combination therapies with this compound and other pain medications.
Conclusion
This compound is a promising small molecule drug that is currently being researched for its potential use in treating neuropathic pain. Its selective blockade of the AT2R protein in the nervous system has shown promising results in preclinical studies, and it is currently in clinical trials for its use in treating neuropathic pain. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method is proprietary information and has not been publicly disclosed.
Applications De Recherche Scientifique
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride is being researched for its potential use in treating neuropathic pain. Preclinical studies have shown that this compound can selectively block the activity of a specific protein called the angiotensin II type 2 receptor (AT2R) in the nervous system. This blockade of AT2R activity has been shown to reduce pain hypersensitivity in animal models of neuropathic pain.
Propriétés
IUPAC Name |
[2-amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3O2S.ClH/c1-3-14(2)17(15,16)13-11(9-12)10-7-5-4-6-8-10;/h10-11,13H,3-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKOCOVIHHGECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC(CN)C1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)

![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)